1-(3,4-Dichlorophenyl)-1-cyclopropyl ethanol
CAS No.:
Cat. No.: VC13410392
Molecular Formula: C11H12Cl2O
Molecular Weight: 231.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12Cl2O |
|---|---|
| Molecular Weight | 231.11 g/mol |
| IUPAC Name | 1-cyclopropyl-1-(3,4-dichlorophenyl)ethanol |
| Standard InChI | InChI=1S/C11H12Cl2O/c1-11(14,7-2-3-7)8-4-5-9(12)10(13)6-8/h4-7,14H,2-3H2,1H3 |
| Standard InChI Key | CCRCXNJNLKFNAR-UHFFFAOYSA-N |
| SMILES | CC(C1CC1)(C2=CC(=C(C=C2)Cl)Cl)O |
| Canonical SMILES | CC(C1CC1)(C2=CC(=C(C=C2)Cl)Cl)O |
Introduction
Structural and Chemical Identity
IUPAC Nomenclature and Molecular Structure
The compound’s systematic name, 1-(3,4-dichlorophenyl)-1-cyclopropylethanol, reflects its substitution pattern: a cyclopropyl group and a hydroxyl-bearing ethyl chain are attached to a benzene ring substituted with chlorine atoms at the 3- and 4-positions. Its molecular formula is C₁₁H₁₂Cl₂O, with a molecular weight of 243.12 g/mol. The cyclopropane ring introduces significant steric strain, influencing both reactivity and conformational stability .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂Cl₂O |
| Molecular Weight | 243.12 g/mol |
| IUPAC Name | 1-(3,4-Dichlorophenyl)-1-cyclopropylethanol |
| CAS Registry Number | Not explicitly reported |
| Appearance | Yellow oil (synthetic sample) |
Synthetic Methodology
Grignard Reaction-Based Synthesis
The primary synthesis route involves a Grignard reaction between 3,4-dichlorophenylmagnesium bromide and cyclopropyl methyl ketone .
Procedure:
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Grignard Reagent Preparation: Magnesium turnings (7.5 mmol) and iodine (10 mg, catalytic) are combined with 3,4-dichlorobromobenzene (6 mmol) in dry diethyl ether under nitrogen.
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Ketone Addition: Cyclopropyl methyl ketone (5 mmol) is added at 0°C, followed by stirring at room temperature for 2 hours.
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Workup: The reaction is quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via column chromatography (hexane/EtOAc = 40:1).
Optimization Challenges
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Moisture Sensitivity: Strict anhydrous conditions are critical due to the Grignard reagent’s reactivity.
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Steric Hindrance: The cyclopropane ring slows nucleophilic attack, necessitating extended reaction times.
Structural Characterization
¹H NMR (400 MHz, CDCl₃)
Key peaks (δ, ppm):
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7.56–7.53 (m, 1H): Aromatic proton adjacent to chlorine substituents.
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7.40–7.38 (d, J = 8.0 Hz, 1H): Ortho-coupled aromatic proton.
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1.46 (s, 3H): Methyl group adjacent to the hydroxyl.
¹³C NMR (100 MHz, CDCl₃)
Notable signals (δ, ppm):
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147.9: Oxygen-bearing quaternary carbon.
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133.1, 131.1, 130.1: Chlorine-substituted aromatic carbons.
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72.9: Hydroxyl-bearing methine carbon.
Table 2: NMR Spectral Assignments
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.56–7.53 | Multiplet | Aromatic H (C₆H₃Cl₂) |
| ¹H | 1.46 | Singlet | -CH₃ (ethanol group) |
| ¹³C | 147.9 | Quaternary | C-OH (methine) |
| ¹³C | 28.3 | CH₂ | Cyclopropane ring |
Reactivity and Functionalization
Ring-Opening/Annulation Reactions
The compound undergoes acid-catalyzed ring-opening to generate thiophene aldehydes, a reaction pivotal in heterocycle synthesis :
Mechanistic Insight:
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Cyclopropane Ring Strain: Facilitates ring opening under mild acidic conditions.
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Electrophilic Substitution: The hydroxyl group directs sulfuration at the ortho position, forming the thiophene core.
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